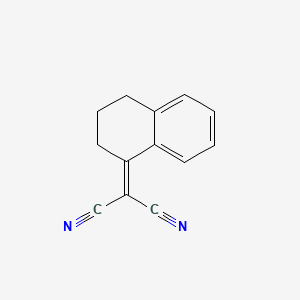

2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile

Description

2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is a malononitrile-derived compound featuring a partially saturated naphthalene ring system. Its structure includes a conjugated dihydronaphthalene moiety fused with a dicyanovinyl group, enabling unique electronic properties. The compound has been utilized in asymmetric organocatalysis to synthesize enantioenriched spirocyclohexenimines, though with moderate diastereoselectivity . Key spectroscopic data include $ ^1H $ NMR peaks at δ 1.89–2.14 (m, -CH$_2$-), 7.33–8.12 (aromatic protons), and $ ^{13}C $ NMR signals for the malononitrile group at δ 80.45 and 114.57–115.35 .

Properties

IUPAC Name |

2-(3,4-dihydro-2H-naphthalen-1-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJZIWLBVDFZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C(C#N)C#N)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile

Knoevenagel Condensation with Tetralone

The most widely reported method involves a Knoevenagel condensation between 3,4-dihydronaphthalen-1(2H)-one (tetralone) and malononitrile. This reaction is catalyzed by bases or Lewis acids to facilitate dehydration.

Aluminum Oxide (Al₂O₃)-Catalyzed Method

A modified protocol from Longstreet et al. (ACS Publications) employs activated basic aluminum oxide (Brockmann I) in chloroform:

- Procedure :

- Combine tetralone (1 equiv, 10.0 g, 68.9 mmol) and malononitrile (1 equiv, 4.56 g, 68.9 mmol) in anhydrous chloroform (50 mL).

- Gradually add Al₂O₃ (1.39 equiv, 25.0 g) to control exothermicity.

- Stir at room temperature for 1–2 hours.

- Filter the Al₂O₃ and concentrate the filtrate under reduced pressure.

- Purify via short-path distillation (150–200 °C, 0.3–0.4 mTorr) or recrystallization in ethanol.

Key Data :

Ammonium Acetate/Acetic Acid Method

An alternative approach uses ammonium acetate as a catalyst with azeotropic water removal:

- Procedure :

- Reflux tetralone (1 equiv), malononitrile (1 equiv), ammonium acetate (0.2 equiv), and acetic acid (1.1 equiv) in toluene (30 mL) under Dean-Stark conditions.

- Monitor water collection (≥0.8 mL indicates completion).

- Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

- Recrystallize from ethanol.

Key Data :

Mechanistic Insights

The Knoevenagel condensation proceeds via:

- Base-catalyzed deprotonation of malononitrile to form a resonance-stabilized enolate.

- Nucleophilic attack on the carbonyl carbon of tetralone.

- Dehydration to generate the α,β-unsaturated dinitrile product.

The reaction equilibrium is driven by water removal (e.g., Dean-Stark trap) or excess desiccant (Al₂O₃).

Optimization and Challenges

Catalyst Screening

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Al₂O₃ (basic) | CHCl₃ | RT | 70–85 | |

| NH₄OAc/AcOH | Toluene | Reflux | 65–75 | |

| Piperidine | EtOH | 100 °C | ~80 | (Predicted) |

Common Pitfalls

- Incomplete dehydration : Leads to hydroxy intermediate contamination. Solved by prolonged reflux or molecular sieves.

- Side reactions : Tetralone’s aromatic ring may undergo electrophilic substitution. Mitigated by using inert atmospheres.

Characterization Data

Applications in Organic Synthesis

This compound serves as a dienophile in Diels-Alder reactions and a precursor for trifluoromethylated aromatics. For example, RSC Supporting Information documents its use in synthesizing 1-phenyl-3-(trifluoromethyl)-9,10-dihydrophenanthrene via [4+2] cycloaddition.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The malononitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, fully saturated analogs, and substituted malononitrile compounds .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

One of the primary applications of 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is in organic synthesis. It serves as a versatile intermediate in the preparation of various heterocyclic compounds. For example:

- In a study published in RSC Advances, this compound was utilized in the cyclization reaction with 3-methyleneoxindoles to produce functionalized spiro[indoline-3,2′-phenanthrenes]. The reaction was conducted in ethanol with DBU as a base, yielding high functionalization efficiency .

2. Photophysical Studies

The compound exhibits interesting photophysical properties, making it useful for studies in photochemistry and materials science. Its ability to undergo photoinduced electron transfer reactions has led to investigations into its potential as a fluorescent probe or sensor.

Case Study 1: Synthesis of Spiro Compounds

In a notable research effort, the reaction of this compound with ethyl cyanoacetate resulted in the formation of spiro[indoline-3,2′-phenanthrene]-4′-carbonitrile derivatives. This study demonstrated the compound's utility in creating complex molecular architectures that are valuable in pharmaceuticals and material sciences .

Case Study 2: Reaction Conditions Optimization

Another study optimized the reaction conditions for synthesizing derivatives from this compound. The use of triethylamine as a catalyst in ethanol at room temperature facilitated the formation of desired products with yields exceeding 89%. This optimization is crucial for scaling up production for industrial applications .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it has been shown to inhibit anti-apoptotic Bcl-2 proteins, which play a role in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

Core Aromatic Systems

- 2-(Naphthalen-1-ylmethylene)malononitrile: Features a fully aromatic naphthalene ring, leading to stronger π-conjugation. This compound exhibits solvatochromism due to a twisted intramolecular charge transfer (TICT) state, with fluorescence emission dependent on solvent polarity .

- 2-(1,2,3,4-Tetrahydrophenanthren-1-ylidene)malononitrile: Incorporates a tetrahydrophenanthrene core, enhancing steric bulk and altering packing interactions in the solid state (Fig. 2, ). Its extended conjugation results in distinct optical properties compared to the dihydronaphthalene analog .

- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (EA4): Contains an indenone moiety with a ketone group, reducing electron density at the ylidene carbon. This structural difference shifts its UV/Vis absorption maxima (λmax ~500 nm) compared to non-oxygenated analogs .

Heterocyclic Derivatives

- 2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile (11): Includes a dithiazole ring, introducing sulfur atoms that enhance electrophilicity. This compound serves as a precursor for halogenated isothiazoles (e.g., 3-chloroisothiazole-4,5-dicarbonitrile) .

- 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile: Features a pyrazine ring with a chlorine substituent, leading to intermolecular N–H⋯N hydrogen bonding in the crystal lattice. Its monoclinic structure (a = 5.7612 Å, Z = 4) contrasts with the triclinic packing of dihydronaphthalene derivatives .

Optical and Solvatochromic Behavior

Note: Solvatochromism in naphthalene derivatives is attributed to charge transfer between aromatic and dicyanovinyl groups .

Biological Activity

2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile, also known as dicyanomethylene tetralin, is an organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

The compound features a dihydronaphthalene moiety linked to a malononitrile group, which is responsible for its unique chemical reactivity and biological properties. The structure can be represented as follows:

Research indicates that this compound primarily targets the Bcl-2 protein , a key regulator of apoptosis. By binding to the active sites of Bcl-2, it disrupts its function, thereby promoting apoptosis in cancer cells. This mechanism is particularly significant as evasion of apoptosis is a hallmark of cancer progression and resistance to therapy.

Anticancer Activity

The compound exhibits significant anticancer properties against various human cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- K562 (chronic myeloid leukemia)

- THP-1 (acute monocytic leukemia)

- SW1990 (pancreatic cancer)

- MIA PaCa-2 (pancreatic cancer)

- NCI-H460 (lung cancer)

- SK-BR-3 (breast cancer)

In vitro studies have demonstrated that this compound induces cell death through apoptotic pathways, making it a candidate for further development as an anticancer agent .

Cytotoxicity and Selectivity

The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. Preliminary data suggest that it may exhibit lower toxicity towards non-cancerous cells while effectively targeting malignant cells.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.